molecular formula C21H29N3O3S2 B1673193 JYL-1511 CAS No. 623166-14-3

JYL-1511

Cat. No.: B1673193
CAS No.: 623166-14-3
M. Wt: 435.6 g/mol
InChI Key: QGFPXWPVMTWSAE-UHFFFAOYSA-N
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Description

JYL-1511 is a complex organic compound with the molecular formula C20H27N3O2S2 and a molecular weight of 405.58 g/mol . This compound is characterized by its unique structure, which includes a methanesulfonamide group, a tert-butylphenyl group, and a thioxomethyl group, among others. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of JYL-1511 involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the tert-butylphenyl group: This step involves the reaction of tert-butylbenzene with appropriate reagents to introduce the tert-butyl group.

    Introduction of the methanesulfonamide group: This is achieved by reacting methanesulfonyl chloride with an amine to form the methanesulfonamide.

    Formation of the thioxomethyl group: This step involves the reaction of a thiourea derivative with formaldehyde to introduce the thioxomethyl group.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

JYL-1511 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

JYL-1511 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of JYL-1511 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

JYL-1511 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

JYL-1511 is a compound that has garnered attention for its biological activity, particularly in relation to the transient receptor potential vanilloid 1 (TRPV1) channel. This article delves into the compound's mechanisms of action, effects on TRPV1, and relevant research findings.

Overview of TRPV1 and this compound

TRPV1 is a receptor that plays a crucial role in sensing heat and pain. It is activated by various stimuli, including capsaicin, the active component in chili peppers. This compound functions as a partial agonist at TRPV1, which means it can activate the receptor but not to its full capacity. This characteristic makes it a compound of interest for therapeutic applications, particularly in pain management.

This compound exhibits both agonistic and antagonistic properties at TRPV1. Its activity can vary significantly based on the cellular context and the presence of other signaling molecules. For instance, studies have shown that the efficacy of this compound as an agonist increases under conditions of low pH or elevated temperature, which are known to modulate TRPV1 activity .

Table 1: Agonistic Activity of this compound

ConditionAgonism (%)
Baseline17.4
With PMA (Protein Kinase C activator)27.8
Low pH + Heat + PMA98

Case Studies and Experimental Data

Multiple studies have investigated the effects of this compound on TRPV1 activity:

  • Calcium Uptake Studies : In experiments using Chinese hamster ovary (CHO) cells expressing TRPV1, this compound was shown to induce calcium uptake in a dose-dependent manner. The compound's partial agonism was observed to increase significantly when combined with phosphatase inhibitors like cyclosporin A, enhancing its agonistic effect from 6.4% to 25.1% .
  • Comparative Analysis : When compared with other compounds such as JYL827, this compound demonstrated a higher level of partial agonism (17.4% vs. 6.8%) and antagonism against capsaicin-induced calcium uptake (84.1% vs. 93.9%) .

Table 2: Comparative Activity of TRPV1 Ligands

CompoundPartial Agonism (%)Antagonism (%)
This compound17.484.1
JYL8276.893.9

Implications for Drug Development

The unique properties of this compound as a partial agonist suggest potential applications in developing analgesic drugs that target TRPV1 without causing full activation, which could lead to fewer side effects associated with complete agonists like capsaicin.

Conceptual Lessons for Drug Development

Research indicates several important considerations for future drug development targeting TRPV1:

  • Contextual Screening : It is crucial to assess the structure-activity relationships of TRPV1 ligands under varying physiological conditions to better predict their behavior in vivo.
  • Comparative Models : Understanding how different models (cellular vs. animal) respond to these compounds can help refine predictive capabilities for drug efficacy.
  • Complex Interactions : The interplay between agonism, partial agonism, and antagonism under various stimulatory conditions needs thorough investigation to optimize therapeutic strategies .

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)-3-methoxyphenyl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-21(2,3)17-9-6-15(7-10-17)13-22-20(28)23-14-16-8-11-18(19(12-16)27-4)24-29(5,25)26/h6-12,24H,13-14H2,1-5H3,(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPXWPVMTWSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436735
Record name JYL-1511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623166-14-3
Record name JYL-1511
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623166143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JYL-1511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JYL-1511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD3654O9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.